molecular formula C11H16ClNO2 B8179474 Isopropyl 3-(aminomethyl)benzoate HCl

Isopropyl 3-(aminomethyl)benzoate HCl

Cat. No.: B8179474
M. Wt: 229.70 g/mol
InChI Key: ZFPLUNWDHPVBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the benzene ring is substituted with an aminomethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(aminomethyl)benzoate hydrochloride typically involves the esterification of 3-(aminomethyl)benzoic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Isopropyl 3-(aminomethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(aminomethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-(Formylmethyl)benzoic acid or 3-(carboxymethyl)benzoic acid.

    Reduction: Isopropyl 3-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 3-(aminomethyl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 3-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)benzoate
  • Ethyl 3-(aminomethyl)benzoate
  • Propyl 3-(aminomethyl)benzoate

Uniqueness

Isopropyl 3-(aminomethyl)benzoate hydrochloride is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the isopropyl ester provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.

Properties

IUPAC Name

propan-2-yl 3-(aminomethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPLUNWDHPVBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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